N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that features an indole moiety and a phthalazinone derivative. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . The phthalazinone moiety is also notable for its pharmacological potential, making this compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and phthalazinone intermediates. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The phthalazinone derivative can be synthesized through the reaction of hydrazine with phthalic anhydride, followed by alkylation and oxidation steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The phthalazinone moiety may also contribute to its pharmacological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential biological activities.
Indole-3-acetic acid: A plant hormone with various biological functions.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is unique due to its combination of an indole moiety and a phthalazinone derivative, which may result in synergistic biological activities and enhanced pharmacological potential .
Properties
Molecular Formula |
C24H25ClN4O2 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI |
InChI=1S/C24H25ClN4O2/c1-15(2)14-29-24(31)19-6-4-3-5-18(19)22(28-29)12-23(30)26-10-9-16-13-27-21-8-7-17(25)11-20(16)21/h3-8,11,13,15,27H,9-10,12,14H2,1-2H3,(H,26,30) |
InChI Key |
KESQPGRJHFLFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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